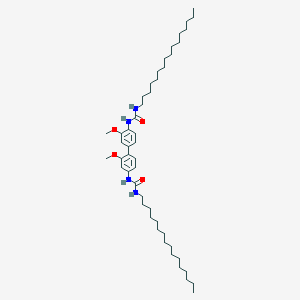
1,1'-(2,3'-Dimethoxybiphenyl-4,4'-diyl)bis(3-hexadecylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and hexadecylurea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Hexadecylurea Moieties: The final step involves the reaction of the biphenyl derivative with hexadecyl isocyanate to form the hexadecylurea groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The hexadecylurea moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) involves its interaction with molecular targets such as cell membranes or proteins. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with methoxy groups.
4,4’-Dimethoxybiphenyl: Another biphenyl derivative with methoxy groups at different positions.
Hexadecylurea: A simpler urea derivative with a long alkyl chain.
Propriétés
Numéro CAS |
6312-97-6 |
|---|---|
Formule moléculaire |
C48H82N4O4 |
Poids moléculaire |
779.2 g/mol |
Nom IUPAC |
1-hexadecyl-3-[4-[4-(hexadecylcarbamoylamino)-2-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C48H82N4O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-49-47(53)51-42-34-35-43(45(40-42)55-3)41-33-36-44(46(39-41)56-4)52-48(54)50-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,39-40H,5-32,37-38H2,1-4H3,(H2,49,51,53)(H2,50,52,54) |
Clé InChI |
GQQMZEBXMAXVON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)C2=CC(=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


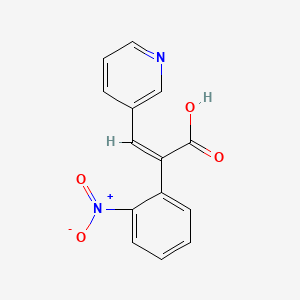


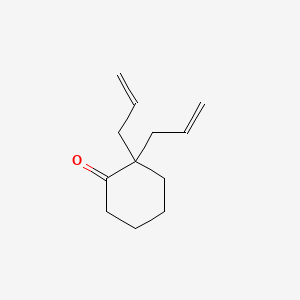
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)

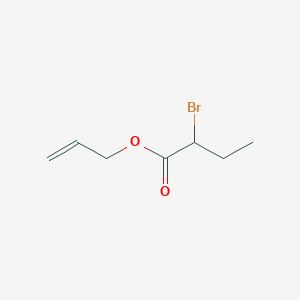
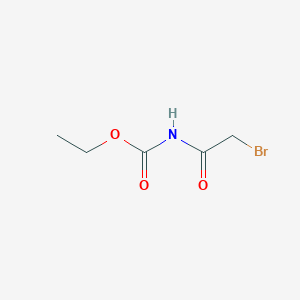
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
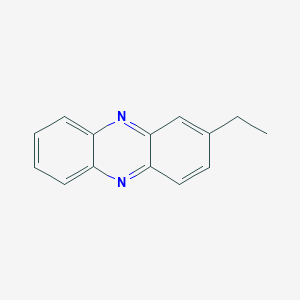
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
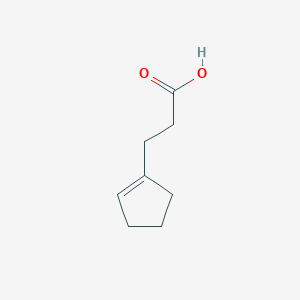
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

